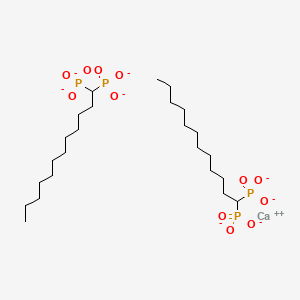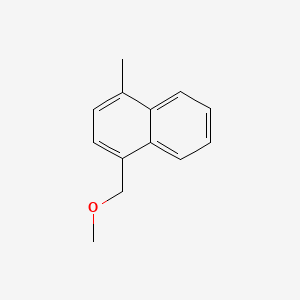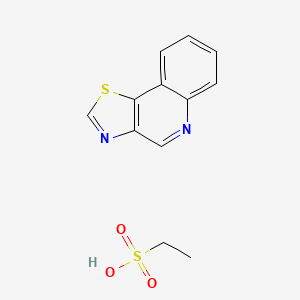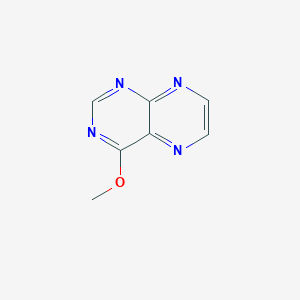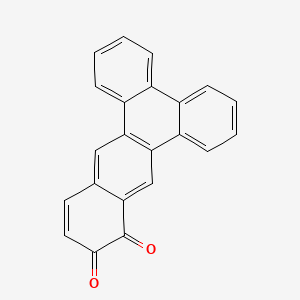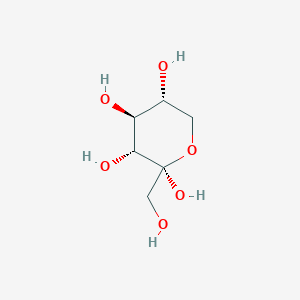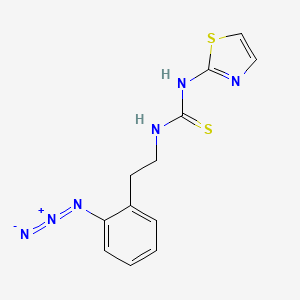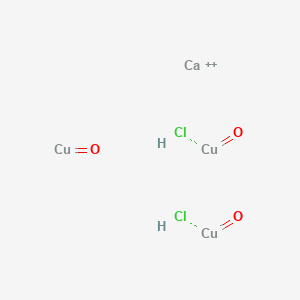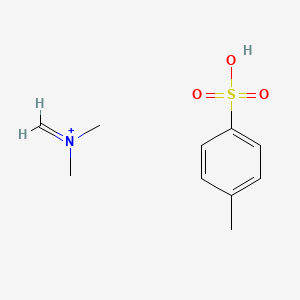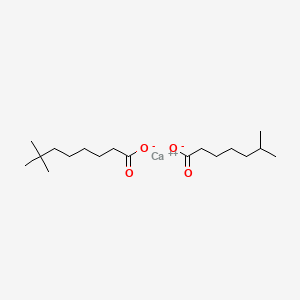
(Isooctanoato-O)(neodecanoato-O)calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isooctanoato-O)(neodecanoato-O)calcium is a chemical compound with the molecular formula C18H34CaO4. It is a calcium complex formed with isooctanoic acid and neodecanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Isooctanoato-O)(neodecanoato-O)calcium typically involves the reaction of calcium hydroxide or calcium oxide with isooctanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired calcium complex. The general reaction can be represented as:
[ \text{Ca(OH)}_2 + 2 \text{RCOOH} \rightarrow \text{Ca(RCOO)}_2 + 2 \text{H}_2\text{O} ]
where RCOOH represents the carboxylic acids (isooctanoic acid and neodecanoic acid).
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where calcium hydroxide or calcium oxide is reacted with the carboxylic acids. The reaction mixture is heated and stirred to ensure complete reaction. The product is then purified through filtration and recrystallization processes to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: (Isooctanoato-O)(neodecanoato-O)calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form calcium oxides and other by-products.
Reduction: It can be reduced to form calcium metal and the corresponding carboxylic acids.
Substitution: The carboxylate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various ligands such as phosphines or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Calcium oxides and other oxidized by-products.
Reduction: Calcium metal and carboxylic acids.
Substitution: New calcium complexes with substituted ligands.
Aplicaciones Científicas De Investigación
(Isooctanoato-O)(neodecanoato-O)calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in calcium signaling and regulation in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Utilized in the production of lubricants, stabilizers, and plasticizers.
Mecanismo De Acción
The mechanism of action of (Isooctanoato-O)(neodecanoato-O)calcium involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:
Calcium Signaling: Calcium ions play a crucial role in cellular signaling pathways, regulating processes such as muscle contraction, neurotransmitter release, and enzyme activation.
Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their catalytic activity.
Structural Role: Calcium ions contribute to the structural integrity of biological membranes and proteins.
Comparación Con Compuestos Similares
(Isooctanoato-O)(neodecanoato-O)calcium can be compared with other calcium carboxylates, such as:
Calcium Acetate: Used as a food additive and in medical applications.
Calcium Propionate: Commonly used as a preservative in food products.
Calcium Stearate: Utilized as a lubricant and stabilizer in the plastics industry.
Uniqueness: The uniqueness of this compound lies in its specific combination of isooctanoic acid and neodecanoic acid, which imparts distinct chemical properties and applications compared to other calcium carboxylates.
Propiedades
Número CAS |
85954-69-4 |
|---|---|
Fórmula molecular |
C18H34CaO4 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
calcium;7,7-dimethyloctanoate;6-methylheptanoate |
InChI |
InChI=1S/C10H20O2.C8H16O2.Ca/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
IAIWYUNXNYVGFL-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


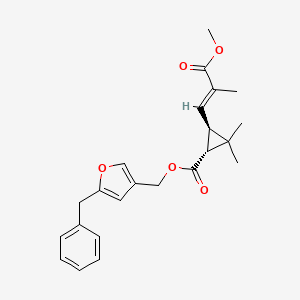


![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
